molecular formula C147H217N43O37S6 B037439 Neutrophil Peptide-2 CAS No. 120721-97-3

Neutrophil Peptide-2

Cat. No. B037439
M. Wt: 3371 g/mol
InChI Key: GRZXCHIIZXMEPJ-HTLKCAKFSA-N
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Description

Neutrophil Activating Peptide-2 (NAP-2) is a member of the CXC chemokine family. It chemoattracts and activates neutrophils and also binds CXCR-2 . NAP-2 is proteolytically processed C-terminal fragments of platelet basic protein (PBP), which is found in the α-granules of human platelets .


Synthesis Analysis

NAP-2 is produced in platelets and is normally found in the circulation . It is generated by the proteolytic cleavage of a precursor protein . Single-cell transcriptome profiling reveals neutrophil heterogeneity in homeostasis and infection . Quantitative proteomics reveals tissue-specific, infection-induced and species-specific neutrophil protein signatures .


Molecular Structure Analysis

The solution structure of monomeric NAP-2 has been investigated by two-dimensional 1H-n.m.r. spectroscopy . Sequence-specific proton resonance assignments have been made and secondary structural elements have been identified on the basis of nuclear Overhauser data, coupling constants and amide hydrogen/deuteron exchange .


Chemical Reactions Analysis

Neutrophils play a crucial role in the host defense against pathogen infections . Pathogens, such as S. aureus, have the potential to thwart neutrophil chemotaxis and phagocytosis and thereby succeed in evading killing by neutrophils . Furthermore, S. aureus surviving within neutrophils promotes neutrophil cytolysis, resulting in the release of host-derived molecules that promote local inflammation .


Physical And Chemical Properties Analysis

NAP-2 has a molecular formula of C147H217N43O37S6 and a molecular weight of 3371.0 g/mol .

Scientific Research Applications

  • NAP-2 is generated by monocytes and platelets, playing a role in neutrophil activation research (Walz & Baggiolini, 1990).

  • It activates human neutrophils and induces elastase release from cytochalasin B-treated cells, making it significant in studies related to neutrophil functions (Walz & Baggiolini, 1989).

  • NAP-2 binds to the interleukin-8 type II receptor, leading to chemotaxis of neutrophils and exocytosis, which is vital in studies exploring cell signaling and immune response (Malkowski et al., 1995).

  • Neutrophil serine proteases, including NAP-2, are involved in the extracellular killing of microorganisms and the regulation of non-infectious inflammatory processes, indicating their significance in infectious disease research (Pham, 2006).

  • The C-terminal processing of NAP-2 enhances neutrophil activation and may help down-regulate inflammatory responses, suggesting its potential in anti-inflammatory studies (Ehlert et al., 1998).

  • Human neutrophil peptides, including NAP-2, play distinctive roles in experimental sepsis and acute respiratory distress syndrome, making them relevant in research on sepsis and lung injury (Wu et al., 2018).

Safety And Hazards

NAP-2 levels are markedly increased in inflammatory diseases including sepsis and acute coronary syndromes . They have been found within the intima of human atherosclerotic arteries, and their deposition in the skin correlates with the severity of coronary artery diseases .

Future Directions

Targeted drug delivery to disease-associated activated neutrophils can provide novel therapeutic opportunities while avoiding systemic effects on immune functions . Elevated NAP-2, associated with increased oxidative stress, has been identified as a novel modulator of prothrombotic plasma fibrin clot properties in patients with AF . This innovative approach of cell-specific and activation-state-specific targeting can be applied to several neutrophil-driven pathologies .

properties

IUPAC Name

(1R,4S,7S,13S,16S,19R,22S,25S,31S,34S,37S,40S,46S,49R,52S,55S,58S,64S,67S,70S,73S,76S,79R,82R,87R,90S)-87-amino-58-(3-amino-3-oxopropyl)-76-benzyl-7,22,52-tris[(2S)-butan-2-yl]-4,34,37,64-tetrakis(3-carbamimidamidopropyl)-31-(2-carboxyethyl)-46-[(1R)-1-hydroxyethyl]-40,55,90-tris[(4-hydroxyphenyl)methyl]-70-(1H-indol-3-ylmethyl)-16,25,73-trimethyl-67-(2-methylpropyl)-2,5,8,14,17,20,23,26,29,32,35,38,41,44,47,50,53,56,59,62,65,68,71,74,77,80,88,91-octacosaoxo-84,85,94,95,98,99-hexathia-3,6,9,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,60,63,66,69,72,75,78,81,89,92-octacosazatetracyclo[47.43.4.419,79.09,13]hectane-82-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C147H217N43O37S6/c1-13-73(6)114-139(222)168-76(9)118(201)163-63-110(196)170-96(48-50-113(199)200)127(210)172-92(31-22-52-159-145(152)153)125(208)171-93(32-23-53-160-146(154)155)126(209)178-98(58-81-35-41-85(192)42-36-81)123(206)165-65-112(198)186-117(79(12)191)141(224)184-106-70-232-229-67-103-134(217)173-94(33-24-54-161-147(156)157)128(211)189-116(75(8)15-3)142(225)190-55-25-34-108(190)138(221)167-78(11)120(203)181-105(136(219)187-114)69-231-230-68-104(135(218)185-107(143(226)227)71-233-228-66-89(148)121(204)176-100(133(216)182-103)59-82-37-43-86(193)44-38-82)183-132(215)99(57-80-26-17-16-18-27-80)175-119(202)77(10)166-129(212)102(61-84-62-162-90-29-20-19-28-88(84)90)179-130(213)97(56-72(4)5)177-124(207)91(30-21-51-158-144(150)151)169-111(197)64-164-122(205)95(47-49-109(149)195)174-131(214)101(60-83-39-45-87(194)46-40-83)180-140(223)115(74(7)14-2)188-137(106)220/h16-20,26-29,35-46,62,72-79,89,91-108,114-117,162,191-194H,13-15,21-25,30-34,47-61,63-71,148H2,1-12H3,(H2,149,195)(H,163,201)(H,164,205)(H,165,206)(H,166,212)(H,167,221)(H,168,222)(H,169,197)(H,170,196)(H,171,208)(H,172,210)(H,173,217)(H,174,214)(H,175,202)(H,176,204)(H,177,207)(H,178,209)(H,179,213)(H,180,223)(H,181,203)(H,182,216)(H,183,215)(H,184,224)(H,185,218)(H,186,198)(H,187,219)(H,188,220)(H,189,211)(H,199,200)(H,226,227)(H4,150,151,158)(H4,152,153,159)(H4,154,155,160)(H4,156,157,161)/t73-,74-,75-,76-,77-,78-,79+,89-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,114-,115-,116-,117-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRZXCHIIZXMEPJ-HTLKCAKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N3)CC5=CC=C(C=C5)O)N)C(=O)O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC2=O)C(C)CC)CC6=CC=C(C=C6)O)CCC(=O)N)CCCNC(=N)N)CC(C)C)CC7=CNC8=CC=CC=C87)C)CC9=CC=CC=C9)C(=O)N1)C)C(C)CC)CCCNC(=N)N)C(C)O)CC1=CC=C(C=C1)O)CCCNC(=N)N)CCCNC(=N)N)CCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H]2CSSC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N4CCC[C@H]4C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N3)CC5=CC=C(C=C5)O)N)C(=O)O)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)[C@@H](C)CC)CC6=CC=C(C=C6)O)CCC(=O)N)CCCNC(=N)N)CC(C)C)CC7=CNC8=CC=CC=C87)C)CC9=CC=CC=C9)C(=O)N1)C)[C@@H](C)CC)CCCNC(=N)N)[C@@H](C)O)CC1=CC=C(C=C1)O)CCCNC(=N)N)CCCNC(=N)N)CCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C147H217N43O37S6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40583165
Record name PUBCHEM_16130867
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

3371.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Neutrophil Peptide-2

CAS RN

99287-07-7
Record name PUBCHEM_16130867
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
77
Citations
R Aldonytė, A Pivoriũnas, J Zhang… - Acta Medica Lituanica, 2008 - researchgate.net
Materials and methods. Cultured porcine pulmonary artery endothelial cells (PAEC) were used as cell models to investigate the effects of HNP on wound-induced migration. Cells were …
Number of citations: 1 www.researchgate.net
A Pardi, XL Zhang, ME Selsted, JJ Skalicky, PF Yip - Biochemistry, 1992 - ACS Publications
… 1 Abbreviations: NP-5 rabbit neutrophil peptide 5; NP-2 rabbit neutrophil peptide 2; HNP-1, human neutrophil peptide 1; HNP-3, human neutrophil peptide 3; 2D, two dimensional; NOE, …
Number of citations: 162 pubs.acs.org
XL Zhang, ME Selsted, A Pardi - Biochemistry, 1992 - ACS Publications
MATERIALS AND METHODS NMR Sample Preparation. The rabbit neutrophilpeptide NP-2 and the humanneutrophil peptide HNP-1 were isolated and purified as previously described …
Number of citations: 114 pubs.acs.org
MN Amerikova, MM Zaharieva… - Acta Poloniae …, 2020 - bibliotekanauki.pl
… It was found that 10 mg/L of Human neutrophil peptide-2 (HNP-2, alpha-defensin 2) dissolved in pH 9.0 buffer caused 90% inhibition of the bacterial respiratory activity. This buffer was …
Number of citations: 2 bibliotekanauki.pl
TH Lee, AS Jang, JS Park, TH Kim, YS Choi… - Annals of Allergy …, 2013 - Elsevier
… Matrix-assisted laser adsorption/ionization–time of flight/time of flight of these spots showed an increase in human neutrophil peptide-2, S100A9, β-amylase, neutrophil gelatinase-…
Number of citations: 87 www.sciencedirect.com
T Jin, M Bokarewa, T Foster, J Mitchell… - The Journal of …, 2004 - journals.aai.org
… Finally, human neutrophil peptide 2 injected intra-articularly along with bacteria alleviated joint destruction. In this study, we report a new property of staphylokinase, its ability to induce …
Number of citations: 448 journals.aai.org
KLB Mount - 2009 - search.proquest.com
… ducreyi susceptibility to eight human APs likely to be encountered at the site of infection, including the α-defensins human neutrophil peptide-1, human neutrophil peptide-2, human …
Number of citations: 4 search.proquest.com
A Greer, C Zenobia, RP Darveau - Periodontology 2000, 2013 - Wiley Online Library
… -acid content and structure, human neutrophil peptide-1 contains 30 amino-acid residues with a net charge of 3+ and has an additional N-terminal alanine; human neutrophil peptide-2 …
Number of citations: 97 onlinelibrary.wiley.com
JJ Skalicky, ME Selsted, A Pardi - Proteins: Structure, Function …, 1994 - Wiley Online Library
… For example rabbit neutrophil peptide-2 (NP-2) is the most potent of the defensins with the broadest spectrum of activity, rabbit neutrophil peptide-5 (NP-5) is much less potent and has a …
Number of citations: 69 onlinelibrary.wiley.com
KL Bartie, DA Devine, MJ Wilson… - International …, 2008 - Wiley Online Library
Aim To determine the susceptibility of strains of the Streptococcus milleri group (SMG) to commercially available antimicrobial peptides. Methodology Thirty strains of SMG from a range …
Number of citations: 18 onlinelibrary.wiley.com

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